1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Overview
Description
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3 and a molecular weight of 292.68 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes nitrogen atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride typically involves the reaction of appropriate amines with formaldehyde and subsequent cyclization. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified through crystallization or distillation.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
- 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
- 9-Cbz-2,9-diazaspiro[5.5]undecane
Uniqueness
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms. This structure imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-6-3-10(4-7-12)9-11-5-8-13(10)2;;;/h11H,3-9H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWMEGBWXCOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCN2C.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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